molecular formula C10H22O B14658665 4-Isopropyl-4-heptanol CAS No. 51200-82-9

4-Isopropyl-4-heptanol

Cat. No.: B14658665
CAS No.: 51200-82-9
M. Wt: 158.28 g/mol
InChI Key: OHSMKBPEDBXYDU-UHFFFAOYSA-N
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Description

4-Isopropyl-4-heptanol is an organic compound with the molecular formula C10H22O and a molecular weight of 158.2811 g/mol It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-4-heptanol typically involves the reduction of the corresponding ketone, 4-isopropyl-4-heptanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone using a suitable catalyst like palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-4-heptanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, PCC

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride

Major Products Formed:

    Oxidation: 4-Isopropyl-4-heptanone

    Reduction: this compound

    Substitution: 4-Isopropyl-4-heptyl chloride

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its secondary alcohol structure, which imparts distinct chemical reactivity compared to primary and tertiary alcohols. Its balanced hydrophilic and hydrophobic properties make it versatile for various applications in chemistry, biology, and industry .

Properties

CAS No.

51200-82-9

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

4-propan-2-ylheptan-4-ol

InChI

InChI=1S/C10H22O/c1-5-7-10(11,8-6-2)9(3)4/h9,11H,5-8H2,1-4H3

InChI Key

OHSMKBPEDBXYDU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(C)C)O

Origin of Product

United States

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